molecular formula C19H22ClNO3 B14977726 2-chloro-3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14977726
M. Wt: 347.8 g/mol
InChI Key: YFYMWFNBNWLLTC-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic benzo[c]chromen-6-one derivative characterized by a saturated bicyclic core, a hydroxyl group at position 3, a chloro substituent at position 2, and a piperidin-1-ylmethyl moiety at position 2. This compound belongs to a broader class of coumarin-related molecules known for their fluorescence properties and biological activities, including metal sensing and enzyme inhibition .

Properties

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H22ClNO3/c20-16-10-14-12-6-2-3-7-13(12)19(23)24-18(14)15(17(16)22)11-21-8-4-1-5-9-21/h10,22H,1-9,11H2

InChI Key

YFYMWFNBNWLLTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electroph

Biological Activity

2-Chloro-3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with significant potential in medicinal chemistry. Characterized by its chromene core and piperidine ring, this compound has been studied for its biological activities, particularly its interaction with cannabinoid receptors.

The molecular formula of this compound is C19H22ClNO3, with a molecular weight of 347.8 g/mol. The presence of various functional groups—including a chloro group, a hydroxyl group, and a piperidinylmethyl substituent—contributes to its unique chemical behavior and biological activity .

Research indicates that this compound may act as a modulator of cannabinoid receptors, particularly the CB2 receptor. This receptor is involved in numerous physiological processes such as pain modulation and immune response. The compound's structural features may enhance its interaction with these receptors, suggesting a potential for therapeutic applications in pain management and inflammatory conditions.

Receptor Interaction

Studies have shown that this compound exhibits functional selectivity at the CB2 receptor. Its binding affinity and efficacy may lead to unique therapeutic profiles that differ from other known ligands.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Similar compounds within the benzo[c]chromen class have shown potential in protecting neuronal cells from toxicity induced by stressors such as corticosterone. For instance, related derivatives have demonstrated the ability to enhance cell viability in neuronal cell lines exposed to neurotoxic conditions .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique biological activities:

Compound NameStructural FeaturesUnique Aspects
3-(1,1-Dimethylbutyl)-6a,7-dihydroxybenzo[c]chromeneBenzochromene coreExhibits different receptor selectivity
(6aR)-1-methoxy-6H-dibenzo[b,d]pyranDibenzo structurePotential anti-inflammatory properties
4-O-methylhonokiolHydroxylated chromeneKnown for neuroprotective effects

These compounds highlight the diversity within the chromene class and underscore the unique attributes of this compound regarding receptor interaction and therapeutic applications.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives similar to this compound. For example:

  • PDE Inhibition : A related study evaluated alkoxylated 6H-benzo[c]chromen derivatives as phosphodiesterase II (PDE2) inhibitors. One derivative exhibited an IC50 value of 3.67 ± 0.47 μM, indicating strong inhibitory potential .
  • Neurotoxicity Protection : Another investigation demonstrated that certain derivatives could significantly increase cell viability in neuronal cell lines under stress conditions, suggesting protective effects against neurotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

The benzo[c]chromen-6-one scaffold is central to the compound’s functionality. Key structural variations among analogs include:

  • Saturation of the bicyclic ring : The 7,8,9,10-tetrahydro modification (as seen in the target compound and THU-OH) reduces aromaticity compared to unsaturated analogs like Urolithin B (URO-B). This impacts electronic properties and fluorescence behavior .
  • Substituent diversity : The presence of a chloro group (position 2) and piperidin-1-ylmethyl group (position 4) distinguishes the target compound from other derivatives. These substituents likely influence lipophilicity, cellular uptake, and binding to biological targets .
Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Substituents Key Properties
Target Compound Saturated (tetrahydro) 2-Cl, 3-OH, 4-(piperidin-1-ylmethyl) Predicted enhanced lipophilicity; biological activity inferred from analogs
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) Saturated (tetrahydro) 3-OH Selective Fe³⁺ "turn-off" fluorescence sensor; cell-penetrating
Urolithin B (URO-B) Unsaturated 3-OH Fe³⁺ "turn-off" sensor; rapid fluorescence quenching in cells
4-(1-Hydroxyethyl) Analog Saturated (tetrahydro) 3-OH, 4-(1-hydroxyethyl) Fluorescence enhancement with metals; substituent-dependent behavior
4-Methylpiperazinylmethyl Analog Saturated (tetrahydro) 3-OH, 4-(4-methylpiperazinylmethyl) Potential cholinesterase inhibition; structural similarity to target compound

Fluorescence and Metal Interaction Properties

Iron (III) Sensing
  • THU-OH and URO-B : Both act as Fe³⁺-selective "turn-off" sensors in aqueous environments. THU-OH’s saturated core enhances stability, while URO-B’s unsaturated system shows faster signal attenuation in cellular assays .
  • The piperidinylmethyl group could enhance membrane penetration, similar to THU-OH’s lipophilic nature .
Substituent-Dependent Fluorescence
  • 4-(1-Hydroxyethyl) Analog : Exhibits fluorescence enhancement with metals, contrasting with the "turn-off" behavior of THU-OH and URO-B. This highlights the critical role of substituents in dictating fluorescence mechanisms .
  • Piperidinylmethyl vs. Alkyl Chains : Piperidine-containing derivatives (e.g., the target compound) may exhibit unique binding kinetics due to the nitrogen atom’s lone pair, which could interact with metal ions or enzyme active sites .
Phosphodiesterase 2 (PDE2) Inhibition
  • Derivatives with alkyl substituents at position 4 (e.g., pentyl chains) show improved PDE2 inhibition (IC₅₀ ~34 μM).
  • Cholinesterase Inhibition : Piperazinylmethyl analogs demonstrate cholinesterase binding, implying that the target compound’s piperidine group may confer similar properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be validated?

  • Methodology :

  • Step 1 : Start with a benzochromenone core and introduce the piperidinylmethyl group via nucleophilic substitution or Mannich-type reactions under inert conditions (e.g., dry dichloromethane with NaOH as a base) .
  • Step 2 : Optimize chlorination using POCl₃ or SOCl₂ at controlled temperatures (e.g., 50–80°C) .
  • Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using ¹H/¹³C NMR (e.g., δ 1.5–2.5 ppm for piperidine protons) .
    • Key Data :
Reaction StepYield (%)Purity (HPLC)Key NMR Peaks
Piperidine substitution65–75≥98%δ 3.7 (CH₂-N), δ 4.1 (OCH₂)
Chlorination80–85≥99%δ 6.8 (aromatic Cl)

Q. How to assess solubility and stability for formulation in biological assays?

  • Methodology :

  • Test solubility in DMSO (primary stock) and dilute in PBS (pH 7.4). Monitor precipitation via UV-Vis at λ=280 nm .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., hydrolysis of the chromenone ring) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups.
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or piperidine) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, solvent concentration) to isolate compound-specific effects .
  • Dose-Response Analysis : Compare IC₅₀ values across studies using Hill slope models to assess potency variability .
    • Example Conflict : Discrepancies in cytotoxicity (e.g., IC₅₀ = 5 μM vs. 20 μM) may arise from differences in mitochondrial activity assays (MTT vs. resazurin).

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

  • Methodology :

  • Lab-Scale Simulation : Expose the compound to UV light (λ=254 nm) in aqueous media (pH 4–9) to mimic photolysis. Analyze degradation products via HRMS and QSAR modeling .
  • Ecotoxicology : Use OECD Test Guideline 307 for soil degradation studies (28-day incubation, 20°C) .

Q. How to design a mechanistic study for piperidinylmethyl substitution reactions?

  • Methodology :

  • Kinetic Analysis : Monitor reaction progress (e.g., via in situ IR for carbonyl group consumption) under varying temperatures (25–60°C) and solvent polarities (THF vs. DMF) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies of possible intermediates .

Methodological Considerations

  • Safety Protocols :

    • Always use fume hoods for chlorination steps (POCl₃/SOCl₂ hazards) and wear nitrile gloves to prevent dermal exposure .
    • Store waste in sealed containers labeled "halogenated organics" for professional disposal .
  • Data Validation :

    • Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping proton environments .
    • Use internal standards (e.g., deuterated analogs) in LC-MS to quantify degradation products .

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